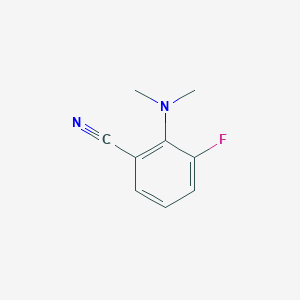

2-(Dimethylamino)-3-fluorobenzonitrile

Description

2-(Dimethylamino)-3-fluorobenzonitrile (CAS: 1369951-68-7; molecular formula: C₉H₉FN₂) is a fluorinated aromatic nitrile derivative featuring a dimethylamino group at the 2-position and a fluorine atom at the 3-position on the benzene ring. It is commercially available with a purity of 98% (MFCD29091634) .

The dimethylamino group acts as an electron-donating substituent, while the fluorine atom (electron-withdrawing) creates a polarized electronic environment, making the nitrile group highly reactive. This unique electronic profile enables its use as a building block in synthesizing heterocycles and bioactive molecules.

Properties

IUPAC Name |

2-(dimethylamino)-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-12(2)9-7(6-11)4-3-5-8(9)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCUJGPJTPRQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(Dimethylamino)-3-fluorobenzonitrile may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

2-(Dimethylamino)-3-fluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the development of fluorescent probes for biological imaging.

Industry: Used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-3-fluorobenzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine and Dimethylamino Substitution

2-Dimethylamino-6-fluorobenzonitrile (CAS: 96994-73-9)

- Structure: Fluorine at the 6-position, dimethylamino at the 2-position.

- Electronic effects are less pronounced due to the para relationship between the dimethylamino and nitrile groups, leading to lower reactivity in nucleophilic substitutions .

- Applications : Primarily used in agrochemical intermediates due to its stability under acidic conditions.

4-(Dimethylamino)-3-fluorobenzonitrile (CAS: 160658-69-5)

- Structure: Dimethylamino at the 4-position, fluorine at the 3-position.

- Key Differences :

Functional Group Variations

2-Amino-3,6-difluorobenzonitrile (CAS: 190011-81-5)

- Structure: Amino group at the 2-position, fluorine atoms at the 3- and 6-positions.

- Key Differences: The amino group (NH₂) introduces stronger electron-donating effects and hydrogen-bonding capacity, increasing polarity and solubility in aqueous media. This compound is favored in pharmaceutical synthesis for its ability to form stable salt forms .

5-Fluoro-2-iodobenzonitrile (CAS: 877868-92-3)

Reactivity and Application Comparisons

Research Findings on Reactivity

- Electronic Effects: The 3-fluoro substituent in this compound withdraws electron density, amplifying the nitrile's electrophilicity. This contrasts with 2-Dimethylamino-6-fluorobenzonitrile, where the fluorine’s para position results in weaker polarization .

- Solubility: Amino-substituted analogs (e.g., 2-Amino-3,6-difluorobenzonitrile) exhibit superior aqueous solubility compared to dimethylamino derivatives, critical for drug formulation .

- Catalytic Applications: In resin-based systems, dimethylamino groups enhance the degree of conversion when paired with iodonium salts (e.g., diphenyliodonium hexafluorophosphate), though ethyl 4-(dimethylamino) benzoate outperforms methacrylate derivatives in crosslinking efficiency .

Biological Activity

2-(Dimethylamino)-3-fluorobenzonitrile, with the chemical formula C10H10F N, is an organic compound notable for its diverse biological activities. Its unique structure, characterized by a dimethylamino group and a fluorobenzonitrile moiety, suggests potential interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 1369951-68-7

- Molecular Formula: C10H10FN

- Molecular Weight: 179.19 g/mol

The presence of the dimethylamino group enhances the compound's ability to interact with biological systems, while the fluorine atom may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The dimethylamino group can act as a hydrogen bond donor or acceptor, facilitating binding to target proteins. This interaction may modulate enzyme activity or receptor signaling pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In cellular assays, it has been shown to induce apoptosis in cancer cell lines through pathways involving caspase activation and mitochondrial dysfunction.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter levels or inhibition of neuroinflammation.

Study 1: Antimicrobial Efficacy

A study conducted on various strains of E. coli and Staphylococcus aureus revealed that this compound had a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL. The compound was effective in disrupting bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 64 |

Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM). The compound induced apoptosis as confirmed by flow cytometry analysis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 30 |

Study 3: Neuroprotective Effects

In animal models of neurodegeneration, administration of the compound showed a decrease in markers of oxidative stress and inflammation in brain tissues. This suggests potential for therapeutic applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.